1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a three-carbon propyl chain to a tert-butyl urea moiety. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in targeting tubulin polymerization, as demonstrated in structurally related compounds . The tert-butyl urea group introduces hydrogen-bonding capabilities and enhanced hydrophobicity, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
1-tert-butyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-13(2,3)18-12(20)14-6-4-5-10-7-15-11-16-9-17-19(11)8-10/h7-9H,4-6H2,1-3H3,(H2,14,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPVREOWNKBPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCC1=CN2C(=NC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The triazolopyrimidine core is then alkylated with a suitable propylating agent.
Urea Formation: The final step involves the reaction of the alkylated triazolopyrimidine with tert-butyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with tert-butyl isocyanate. The process can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Compounds containing triazole moieties have demonstrated significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Research indicates that triazole-containing compounds exhibit antiproliferative effects on cancer cell lines. Specific studies have reported that these compounds can inhibit the growth of breast cancer (MCF-7), colon cancer (HCT116), and glioblastoma (U87 MG) cells .
- Anti-inflammatory Effects : Some studies have suggested that these compounds may possess anti-inflammatory properties by inhibiting pathways associated with inflammation in human cell lines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways such as PI3K and mTORC1. This inhibition is critical for its anticancer activity .
- Interaction with DNA : Some derivatives interact with DNA or RNA structures, leading to disruptions in replication or transcription processes which contribute to their anticancer effects .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Activity : In a study evaluating various urea derivatives, this compound was found to exhibit IC50 values comparable to established chemotherapeutics against multiple cancer cell lines. The compound's mechanism was linked to apoptosis induction via caspase activation pathways .
- Antimicrobial Efficacy : A series of experiments demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use in treating infections caused by resistant strains .
Data Tables
Q & A
What are the optimal synthetic pathways for 1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea, and how can reaction conditions be optimized to avoid degradation of sensitive functional groups?
Answer:
Synthesis typically involves multi-step reactions, including coupling triazole precursors with urea derivatives. Key steps include:
- Triazole Core Formation : Use of hydrazonoyl halides or azides to construct the triazolo[1,5-a]pyrimidine scaffold via cyclization reactions under reflux conditions (e.g., dioxane with TEA as a catalyst) .
- Propyl Linker Integration : Alkylation or nucleophilic substitution to attach the propyl chain, requiring controlled temperatures (40–60°C) and anhydrous solvents (e.g., THF) to prevent side reactions .
- Urea Coupling : Reaction of tert-butyl isocyanate with intermediates, monitored by TLC to ensure completion .
Optimization Tips : - Avoid prolonged exposure to acidic/basic conditions to preserve the triazole and urea moieties.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, particularly in confirming regioselectivity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, triazole protons at 8.5–9.0 ppm) .
- ¹³C NMR : Confirms carbon assignments for the triazole core (C=N at ~150 ppm) and urea carbonyl (~155 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Quantifies purity (>95%) and detects regioisomeric impurities using reverse-phase C18 columns (acetonitrile/water gradients) .
How can researchers resolve contradictions in reported biological activity data for structurally similar triazolopyrimidine-urea derivatives?
Answer: Discrepancies often arise from:
- Varied Purity : Impurities (e.g., regioisomers) can skew activity. Validate purity via HPLC and NMR before assays .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic protocols (IC₅₀ vs. Ki). Standardize assays using controls like known kinase inhibitors .
- Structural Nuances : Subtle changes (e.g., tert-butyl vs. methyl groups) alter target affinity. Perform SAR studies using analogs with systematic substitutions .
What are the hypothesized biological targets of this compound, and how can its mechanism of action be experimentally validated?
Answer:
- Potential Targets :
- Validation Methods :
What strategies are recommended for designing structure-activity relationship (SAR) studies to improve this compound’s selectivity and potency?
Answer:
- Core Modifications :
- Replace tert-butyl with smaller groups (e.g., cyclopropyl) to reduce steric hindrance .
- Vary the propyl chain length to optimize linker flexibility .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the triazole ring to enhance target interaction .
- High-Throughput Screening (HTS) : Test analogs against kinase panels to identify off-target effects .
How can researchers address low yields during the final urea coupling step, and what alternative reagents or catalysts could improve efficiency?
Answer:
- Catalytic Enhancements : Use DMAP or HOBt to activate isocyanate intermediates, improving coupling efficiency .
- Solvent Optimization : Switch from DCM to DMF for better solubility of urea precursors .
- Temperature Control : Maintain reactions at 0–5°C to minimize decomposition .
What computational tools are suitable for modeling this compound’s interactions with potential biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Utilize MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
